molecular formula C36H56O12 B1218859 Fusicoccin CAS No. 20108-30-9

Fusicoccin

Cat. No. B1218859
CAS RN: 20108-30-9
M. Wt: 680.8 g/mol
InChI Key: KXTYBXCEQOANSX-WYKQKOHHSA-N
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Description

Synthesis Analysis

The synthesis of fusicoccin involves complex organic reactions to assemble its tricyclic diterpene structure. Richter et al. (2011) reported the enantioselective synthesis of the C10-C20 fragment of fusicoccin A, highlighting key steps such as Cr-catalyzed allylic oxidation, diastereoselective addition, and asymmetric hydroboration, which are critical for constructing the cyclopentenyl core of fusicoccin (Richter, Hedberg, & Waldmann, 2011).

Molecular Structure Analysis

The molecular structure of fusicoccin is characterized by its tricyclic diterpene core, which is essential for its biological activity. Chen et al. (2016) detailed the structure and function of Fusicoccadiene Synthase, a key enzyme in the biosynthesis of fusicoccin A, providing insights into the enzymatic assembly of its tricyclic structure (Chen et al., 2016).

Chemical Reactions and Properties

Fusicoccin participates in several chemical reactions due to its active functional groups. The biosynthesis from acetate, as studied by Barrow et al. (1975), illustrates the incorporation of labelled atoms into fusicoccin, demonstrating its complex biosynthetic pathway involving direct cyclisation from precursors like geranylgeraniol pyrophosphate (Barrow, Jones, Pemberton, & Phillips, 1975).

Physical Properties Analysis

Investigations into the physical properties of fusicoccin, such as its solubility, melting point, and crystalline structure, are crucial for understanding its interaction with biological systems. Cerrini et al. (1979) provided detailed insights into the crystal and molecular structure of a cyclic isomer of fusicoccin deacetylaglycone, offering valuable information on its physical characteristics and intermolecular interactions (Cerrini, Fedeli, Gavuzzo, & Mazza, 1979).

Chemical Properties Analysis

The chemical properties of fusicoccin, including reactivity and stability, are influenced by its diterpene glucoside structure. Sengupta et al. (2020) explored the stabilization effects of fusicoccin on protein-protein interactions, specifically its ability to stabilize 14-3-3 protein interactions, which is indicative of its unique chemical properties that affect biological systems (Sengupta, Liriano, Miller, & Frederich, 2020).

Scientific Research Applications

Fusicoccanes and Plant Physiology

Fusicoccin, a member of the fusicoccanes class, has been extensively studied for its applications in plant physiology. Its ability to target the P-type H(+)-ATPase in plant cell plasma membranes, with the assistance of 14-3-3 proteins, makes it a valuable tool in understanding plant cell biology. Fusicoccanes, due to their interaction with 14-3-3 proteins, have broad implications in both plant and animal biology, as these proteins play a key role in cellular processes. Intriguingly, both lower and higher plants produce fusicoccanes, demonstrating their diverse biological activities (de Boer & de Vries-van Leeuwen, 2012).

Fusicoccin in Pharmacology

Fusicoccin's journey from a tool in plant physiology to a pharmacological agent in treating animal diseases highlights its versatility. Originally identified for its role in causing stomatal opening in plants, leading to leaf wilting, fusicoccin's ability to influence cellular processes involving 14-3-3 binding in both plants and animals has led to its use as a targeted drug. Its role in the irreversible stabilization of the complex between H+-ATPase and activatory 14-3-3 proteins has been a significant discovery in molecular studies (Camoni et al., 2018).

Fusicoccin and Platelet Aggregation

In human biology, fusicoccin has shown potential in affecting the platelet aggregation process. Its interaction with the adhesion receptor glycoprotein Ib-IX-V and the regulatory 14-3-3 proteins stimulates platelet adhesion and spreading. This discovery opens possibilities for therapeutic use of fusicoccin in genetic bleeding diseases and other medical conditions involving 14-3-3-target complexes (Camoni et al., 2011).

Fusicoccin in Cancer Research

Fusicoccin has emerged as a lead compound in cancer chemotherapy. Its role in inhibiting tumor cell growth and its specificity towards tumor cells, especially when combined with cytokines like interferon-alpha, highlight its potential in cancer treatment. This differential response between healthy and tumor cells suggests that fusicoccin-based treatments could be promising in oncology (de Vries-van Leeuwen et al., 2010).

Fusicoccin and Central Nervous System Repair

Fusicoccin-A has been identified as a potential drug for stimulating central nervous system repair. Its ability to enhance axon outgrowth and regeneration, by targeting the 14-3-3 adaptor proteins, presents a new avenue for developing treatments for central nervous system injuries (Kaplan & Fournier, 2017).

Biochemical Understanding and Synthesis

Research has also focused on the structural and functional understanding of fusicoccin, including the synthesis of its derivatives. Studies on fusicoccadiene synthase, the precursor of fusicoccin A, and the development of fluorescent probes based on fusicoccin for labeling proteins, have provided deeper insights into its biochemical properties and potential applications in various scientific fields (Chen et al., 2016; Takahashi et al., 2012).

Future Directions

Fusicoccin has been shown to influence cellular processes involving 14-3-3 binding to client proteins both in plants and animals . This discovery renewed interest in Fusicoccin and prompted more recent studies aimed to ascertain the ability of the toxin to influence the interaction between 14-3-3 proteins and their numerous client proteins in animals, involved in the regulation of basic cellular processes and in the etiology of different diseases, including cancer .

properties

IUPAC Name

[(2S)-2-[(1E,3R,4S,8R,9R,10R,11S,14S)-8-[(2S,3R,4S,5R,6R)-4-acetyloxy-3,5-dihydroxy-6-(2-methylbut-3-en-2-yloxymethyl)oxan-2-yl]oxy-4,9-dihydroxy-14-(methoxymethyl)-3,10-dimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]propyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H56O12/c1-10-35(6,7)45-17-26-30(41)33(46-21(5)38)31(42)34(47-26)48-32-28-24(18(2)15-44-20(4)37)13-27(39)36(28,8)14-25-22(16-43-9)11-12-23(25)19(3)29(32)40/h10,14,18-19,22-23,26-27,29-34,39-42H,1,11-13,15-17H2,2-9H3/b25-14-/t18-,19-,22-,23+,26-,27+,29-,30-,31-,32-,33+,34-,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTYBXCEQOANSX-WYKQKOHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC(C2=CC3(C(CC(=C3C(C1O)OC4C(C(C(C(O4)COC(C)(C)C=C)O)OC(=O)C)O)C(C)COC(=O)C)O)C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]\2CC[C@@H](/C2=C/[C@]3([C@H](CC(=C3[C@H]([C@@H]1O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(C)(C)C=C)O)OC(=O)C)O)[C@H](C)COC(=O)C)O)C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fusicoccin

CAS RN

20108-30-9
Record name Fusicoccin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20108-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fusicoccin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01780
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,310
Citations
E Marre - Annual Review of Plant Physiology, 1979 - annualreviews.org
Fusicoccin (FC) is the major toxin produced by Fusicoccum amygda/i Del. and is responsible for most of the pathological symptoms induced by this fungus on peach and almond trees (…
Number of citations: 010 www.annualreviews.org
P Aducci, M Marra, V Fogliano… - Journal of experimental …, 1995 - academic.oup.com
… They act as a perception system for the fungal metabolite fusicoccin, … fusicoccin receptors and will also deal with more recent data on the role played by 14-3-3-like proteins in fusicoccin …
Number of citations: 80 academic.oup.com
M Marra, L Camoni, S Visconti, A Fiorillo, A Evidente - Biomolecules, 2021 - mdpi.com
Fusicoccin is the α glucoside of a carbotricyclic diterpene, produced by the fungus Phomopsis amygdali (previously classified as Fusicoccum amygdali), the causal agent of almond and …
Number of citations: 24 www.mdpi.com
A Ballio, EB Chain, P De Leo, BF Erlanger, M Mauri… - Nature, 1964 - nature.com
… activity of fusicoccin A. On acid hydrolysis (in N sulphuric acid at 100 C) fusicoccin A liberated … Graniti that crystalline fusicoccin A after injection into a wound made near the stem of a …
Number of citations: 233 www.nature.com
NC Turner, A Graniti - Nature, 1969 - nature.com
… fusicoccin opens the stomata. It is known that stomata open as the guard cells increase in turgor. As fusicoccin … Certainly fusicoccin can increase the permeability of cells to potassium …
Number of citations: 171 www.nature.com
C Oecking, C Eckerskorn, EW Weiler - FEBS letters, 1994 - Wiley Online Library
The receptor for the wilt‐inducing phytotoxin fusicoccin was … obtained for both polypeptides of the fusicoccin‐binding complex. … 14‐3‐3 isoform(s) constituting the fusicoccin receptor are …
Number of citations: 184 febs.onlinelibrary.wiley.com
B De Boer - Trends in Plant Science, 1997 - cell.com
… fusicoccin-binding pocket of the 14-3-3 protein, and are therefore an artefact of labelling by azido-fusicoccin, or they represent a second class of fusicoccin … that the fusicoccin-binding …
Number of citations: 102 www.cell.com
MR Fullone, S Visconti, M Marra, V Fogliano… - Journal of Biological …, 1998 - ASBMB
A 17-amino acid peptide was selectively cleaved from the highly variant C terminus of the 33-kDa 14-3-3 isoform occurring in fusicoccin receptor preparations from maize and was …
Number of citations: 111 www.jbc.org
HA Korthout, AH de Boer - The Plant Cell, 1994 - academic.oup.com
The fusicoccin binding protein (FCBP) is a highly conserved plasma membrane protein present in all higher plants tested thus far. It exhibits high- and low-affinity binding for the fungal …
Number of citations: 163 academic.oup.com
L Camoni, S Visconti, P Aducci, M Marra - Planta, 2019 - Springer
… fusicoccin, during which the molecule went from a tool in plant physiology research to a pharmacological agent in treating animal diseases. Fusicoccin … involves the fusicoccin-mediated …
Number of citations: 16 link.springer.com

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